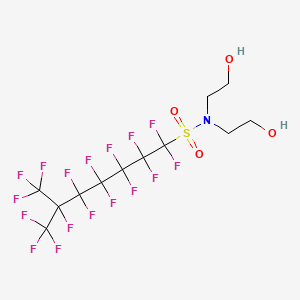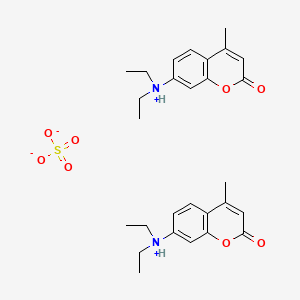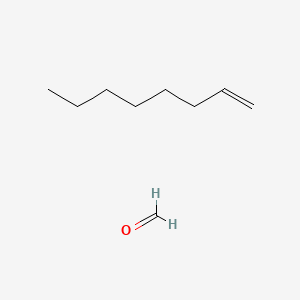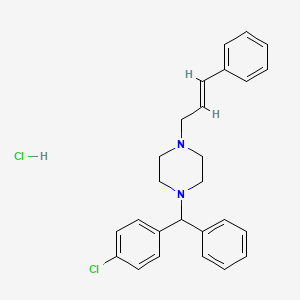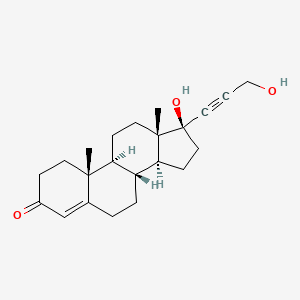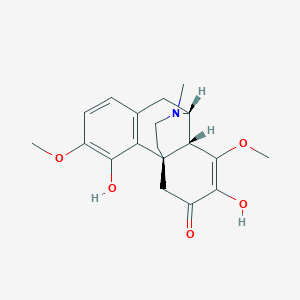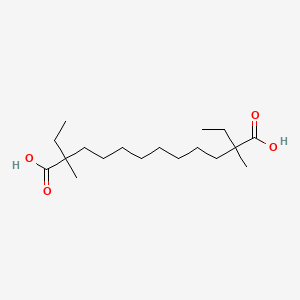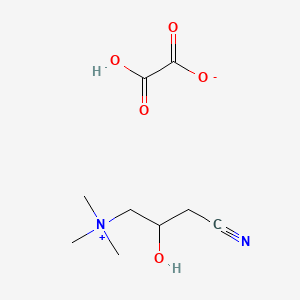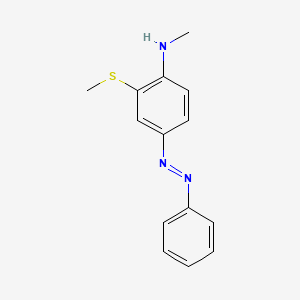
4,4',4''-(Nitrilotri(propylene)) hydrogen 2-octadecenylsuccinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’,4’'-(Nitrilotri(propylene)) hydrogen 2-octadecenylsuccinate is a complex organic compound with the molecular formula C75H135NO12 and a molecular weight of 1242.9 g/mol. This compound is characterized by its intricate structure, which includes multiple functional groups and a long carbon chain. It is primarily used in specialized chemical applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’,4’'-(Nitrilotri(propylene)) hydrogen 2-octadecenylsuccinate involves multiple steps, each requiring precise control of reaction conditions. The process typically begins with the preparation of nitrilotri(propylene), which is then reacted with hydrogen 2-octadecenylsuccinate under specific conditions to form the final product. The reaction conditions often include controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of 4,4’,4’'-(Nitrilotri(propylene)) hydrogen 2-octadecenylsuccinate is scaled up using large reactors and continuous flow processes. This allows for the efficient production of the compound in large quantities. Quality control measures are implemented at various stages of the production process to ensure consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4,4’,4’'-(Nitrilotri(propylene)) hydrogen 2-octadecenylsuccinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
4,4’,4’'-(Nitrilotri(propylene)) hydrogen 2-octadecenylsuccinate has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a drug delivery agent.
Industry: Utilized in the production of specialized materials and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of 4,4’,4’'-(Nitrilotri(propylene)) hydrogen 2-octadecenylsuccinate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering specific biochemical pathways. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- 4,4’,4’'-(Nitrilotri(ethylene)) hydrogen 2-octadecenylsuccinate
- 4,4’,4’'-(Nitrilotri(butylene)) hydrogen 2-octadecenylsuccinate
Uniqueness
4,4’,4’'-(Nitrilotri(propylene)) hydrogen 2-octadecenylsuccinate is unique due to its specific structure, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity, solubility, and biological activity, making it suitable for specialized applications .
Properties
CAS No. |
94247-49-1 |
|---|---|
Molecular Formula |
C75H135NO12 |
Molecular Weight |
1242.9 g/mol |
IUPAC Name |
4-[(E)-20-[bis[(E)-21-(3-carboxypropanoyloxy)henicos-19-en-2-yl]amino]henicos-2-enoxy]-4-oxobutanoic acid |
InChI |
InChI=1S/C75H135NO12/c1-67(55-49-43-37-31-25-19-13-7-4-10-16-22-28-34-40-46-52-64-86-73(83)61-58-70(77)78)76(68(2)56-50-44-38-32-26-20-14-8-5-11-17-23-29-35-41-47-53-65-87-74(84)62-59-71(79)80)69(3)57-51-45-39-33-27-21-15-9-6-12-18-24-30-36-42-48-54-66-88-75(85)63-60-72(81)82/h46-48,52-54,67-69H,4-45,49-51,55-66H2,1-3H3,(H,77,78)(H,79,80)(H,81,82)/b52-46+,53-47+,54-48+ |
InChI Key |
YWFKYYWIQJTBLU-IXYBIWAUSA-N |
Isomeric SMILES |
CC(N(C(CCCCCCCCCCCCCCCC/C=C/COC(=O)CCC(=O)O)C)C(CCCCCCCCCCCCCCCC/C=C/COC(=O)CCC(=O)O)C)CCCCCCCCCCCCCCCC/C=C/COC(=O)CCC(=O)O |
Canonical SMILES |
CC(CCCCCCCCCCCCCCCCC=CCOC(=O)CCC(=O)O)N(C(C)CCCCCCCCCCCCCCCCC=CCOC(=O)CCC(=O)O)C(C)CCCCCCCCCCCCCCCCC=CCOC(=O)CCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


